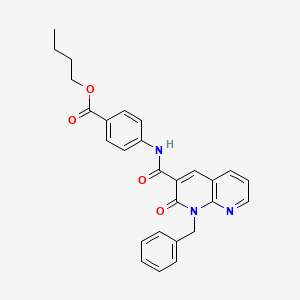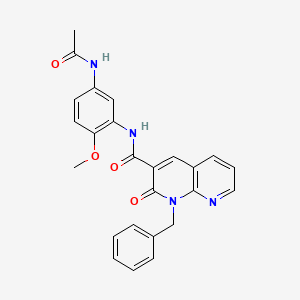![molecular formula C23H17ClFN3O2 B6547866 N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946331-32-4](/img/structure/B6547866.png)
N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features. It includes two phenyl rings (one with a chlorine atom and the other with a fluorine atom), a naphthyridine ring system (a type of nitrogen-containing heterocycle), and a carboxamide group. These features suggest that this compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the phenyl rings could be introduced using a Friedel-Crafts alkylation, while the naphthyridine ring could be formed via a multi-component reaction involving a 1,2-diamine and two equivalents of a 1,2-diketone .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple aromatic rings (phenyl and naphthyridine) would contribute to its rigidity and planarity. The electronegative chlorine and fluorine atoms on the phenyl rings could engage in various types of intermolecular interactions .Chemical Reactions Analysis
Given the various functional groups present in this molecule, it could participate in a number of different chemical reactions. For example, the carboxamide group could undergo hydrolysis to yield a carboxylic acid and an amine. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would likely be relatively high due to the presence of multiple strong intermolecular forces .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of the aromatic rings and the polar carboxamide group could allow for interactions with a variety of biological targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c24-18-7-3-15(4-8-18)13-27-22(29)20-12-17-2-1-11-26-21(17)28(23(20)30)14-16-5-9-19(25)10-6-16/h1-12H,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVFJFDXWGMLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-N-[4-(diethylamino)-2-methylphenyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547802.png)

![N,N-dicyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547819.png)
![3-(4-benzylpiperidine-1-carbonyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547836.png)
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547837.png)
![1-[(4-fluorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547843.png)
![1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547858.png)
![1-[(4-fluorophenyl)methyl]-N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547862.png)
![N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547870.png)
![N-benzyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547875.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547883.png)
![1-[(4-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547898.png)